molecular formula C66H112O34 B12435117 2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12435117
M. Wt: 1449.6 g/mol
InChI Key: LTDANPHZAHSOBN-ZFEJJTLKSA-N
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Description

The compound 2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a highly glycosylated steroid derivative characterized by a cyclopenta[a]phenanthrene backbone (steroid nucleus) and multiple attached sugar moieties, including glucose-like oxane rings. The extensive glycosylation enhances its hydrophilicity, distinguishing it from simpler steroid derivatives. While its exact natural source remains unconfirmed in the provided evidence, analogous compounds are often isolated from marine organisms, plants, or microbial sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and stereoselective synthesis. Each step requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts or reagents.

Industrial Production Methods

Industrial production of complex organic molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This may include the use of biocatalysts, flow chemistry techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities, potentially altering its biological activity.

    Substitution: Functional groups can be substituted to modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

The compound "2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol" is a complex natural product with several potential applications in scientific research. This compound is also known as PD056302 .

Scientific Research Applications

Due to its structural similarity to ginsenosides, this compound may have similar biological activities . Ginsenosides are known for their anti-inflammatory properties and their ability to suppress p38 MAPK . The compound may also have potential as a human disease model .

Data Table

ApplicationDescription
Anti-inflammatory agentThe compound may act as an anti-inflammatory agent by suppressing p38 MAPK, similar to ginsenosides .
Human disease modelThe compound can be used in environments to study and modify phenotypes related to certain diseases .
HepatoprotectionSimilar to ginsenoside Rg1, this compound might offer hepatoprotection by modulating the Keap1-Nrf2-ARE pathway .
Prevention of cognitive impairmentLike ginsenoside Rh1, it may prevent sleep deprivation-induced cognitive impairment by reducing oxidative stress in the cortex and hippocampus .
CardioprotectionAnalogous to ginsenoside Rg2, the compound could provide cardioprotection against hydrogen peroxide-mediated injury by up-regulating SOD and GSH-PX activities and down-regulating caspase-3 and caspase-9 expression .

Case Studies

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its multiple hydroxyl groups and glycosidic linkages may facilitate binding to these targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its polyglycosylated steroid framework, which contrasts with simpler glycosides or non-glycosylated steroids. Key comparisons include:

Glycosylation Complexity: The target compound features ≥3 glucose-like units (oxane rings) attached to the steroid core. This exceeds the glycosylation seen in marine sponge-derived steroids (e.g., spongesterols), which typically have 1–2 hexose units .

Backbone Modifications :

  • The cyclopenta[a]phenanthrene nucleus is structurally analogous to triterpenes (e.g., those from Cinnamomum species) but differs in methylation and hydroxylation patterns, which influence receptor binding .

Bioactivity and Sources

Compound Type Structural Features Source Key Bioactivity References
Target Compound Steroid + 3+ glycosyl groups Hypothetical (marine/plant) Potential anticancer/antimicrobial
Marine Sponge Steroids Steroid + 1–2 hexose units Marine sponges Antibacterial, antifungal
Cinnamomum Triterpenes Triterpene + 1–2 glycosyl groups Cinnamomum plants Anti-inflammatory, immunomodulatory
Ferroptosis-Inducing Compounds Diverse (e.g., alkaloids, terpenes) Natural products Selective cytotoxicity in OSCC
  • Bioactivity Insights: The target’s glycosylation may enable membrane interaction via hydrogen bonding, akin to trichothecene toxins studied via NMR . Similar steroid glycosides from marine sponges exhibit antibiotic properties, suggesting the target compound could share antimicrobial effects .

Research Findings and Implications

Pharmacological Potential

  • Selective Cytotoxicity: Natural glycosides often show higher activity in cancer cells than normal cells, as observed in ferroptosis studies . The target’s glycosylation may enhance tumor-specific uptake.
  • Antimicrobial Activity : Marine steroid glycosides disrupt microbial membranes; the target’s polar groups could similarly interfere with bacterial biofilms .

Challenges and Opportunities

  • Synthesis and Extraction: The compound’s complexity complicates synthetic replication. Marine actinomycetes or plant sources (e.g., Cinnamomum) may offer biotechnological routes .
  • Bioactivity Optimization : Structural analogs with fewer sugars (e.g., sponge steroids) exhibit higher lipophilicity and tissue penetration, suggesting a trade-off between solubility and efficacy .

Biological Activity

The compound “2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol” (hereafter referred to as Compound X) is a complex polyphenolic structure with potential biological activities. This article aims to provide a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

Compound X is characterized by a highly intricate molecular structure featuring multiple hydroxyl groups and sugar moieties. The presence of these functional groups significantly contributes to its biological properties.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₄₁H₆₄O₁₈
Molecular Weight792.94 g/mol

Antioxidant Activity

Research has shown that Compound X exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress and preventing cellular damage. A study demonstrated that Compound X effectively scavenges free radicals and reduces lipid peroxidation in vitro.

Case Study: Antioxidant Assay

In a comparative study using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay:

SampleIC₅₀ (µg/mL)
Compound X25.0
Ascorbic Acid30.0
Quercetin20.0

This indicates that Compound X has comparable antioxidant activity to known antioxidants.

Anti-inflammatory Effects

Compound X has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

The anti-inflammatory effects are attributed to the modulation of NF-kB signaling pathways. By inhibiting this pathway, Compound X reduces the expression of inflammatory mediators.

Antimicrobial Activity

The antimicrobial potential of Compound X has been assessed against various bacterial strains. Results indicate that it possesses broad-spectrum antimicrobial activity.

Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that Compound X could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Cancer Research

Preliminary studies have evaluated the cytotoxic effects of Compound X on cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells.

Cytotoxicity Assay Results

Cell LineIC₅₀ (µM)
MCF7 (Breast Cancer)10
HeLa (Cervical Cancer)15
Normal Fibroblasts>50

This selectivity highlights the potential for therapeutic applications in oncology.

Properties

Molecular Formula

C66H112O34

Molecular Weight

1449.6 g/mol

IUPAC Name

2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C66H112O34/c1-24(9-13-37(63(4,5)88)98-61-55(100-59-53(87)47(81)41(75)31(21-70)94-59)49(83)43(77)33(96-61)23-90-57-51(85)45(79)39(73)29(19-68)92-57)25-15-16-64(6)34-12-10-26-27(66(34,8)35(71)17-65(25,64)7)11-14-36(62(26,2)3)97-60-54(99-58-52(86)46(80)40(74)30(20-69)93-58)48(82)42(76)32(95-60)22-89-56-50(84)44(78)38(72)28(18-67)91-56/h10,24-25,27-61,67-88H,9,11-23H2,1-8H3/t24?,25?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,58?,59?,60?,61?,64-,65+,66-/m0/s1

InChI Key

LTDANPHZAHSOBN-ZFEJJTLKSA-N

Isomeric SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CC[C@@]5([C@@]4(CC([C@@]6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)C)C

Origin of Product

United States

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